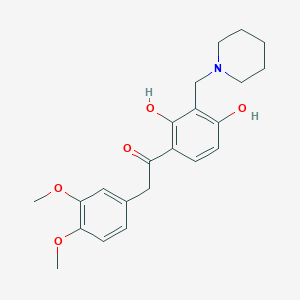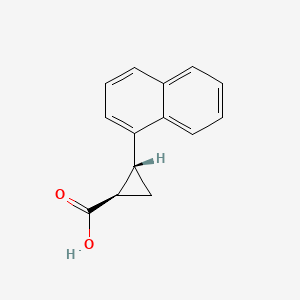
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid, also known as NPC, is a chiral cyclopropane derivative that has been widely studied for its potential applications in drug discovery and development. This compound exhibits unique biological properties that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Anaerobic Degradation of Naphthalene
The compound (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid has been identified in the context of anaerobic degradation of naphthalene. In a study by Weyrauch et al. (2017), it was found that certain CoA esters related to this compound were crucial in the catabolic pathway of anaerobic naphthalene degradation by sulfate-reducing bacteria, suggesting its potential application in environmental microbiology and bioremediation (Weyrauch et al., 2017).
Enantiodiscrimination of Chiral Carboxylic Acids
Yang et al. (2006) synthesized derivatives from (1R,2R)-diaminocyclohexane, closely related to (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid. These compounds exhibited promising results in enantiodiscrimination of chiral carboxylic acids, suggesting potential applications in analytical chemistry and pharmaceutical research (Yang et al., 2006).
Reactions with Strong Bases
Research by Tilly et al. (2005) investigated the reaction of unprotected naphthalene-1-carboxylic acid with strong bases. Although it doesn't directly involve the specific compound , this study provides insight into the reactivity of similar naphthalene-based carboxylic acids, which can be relevant in synthetic chemistry applications (Tilly et al., 2005).
Azo Dye Degradation
The degradation of naphthalene dye intermediates, such as 1-diazo-2-naphthol-4-sulfonic acid, was studied by Zhu et al. (2012). This study, while not directly involving (1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid, provides insights into the degradation pathways of naphthalene derivatives, relevant in environmental science and industrial dye processing (Zhu et al., 2012).
Other Related Studies
- Synthesis and evaluation of HCA receptor agonists based on cyclohexene carboxylic acid derivatives (Bobiļeva et al., 2014).
- Study of lithium naphthalene reaction with carboxylic acids containing the dichlorocyclopropane ring system (Watanabe et al., 1982).
- Research on anaerobic naphthalene degradation pathways in a sulfate-reducing culture, providing insights into biodegradation processes (Meckenstock et al., 2000).
properties
IUPAC Name |
(1R,2R)-2-naphthalen-1-ylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13H,8H2,(H,15,16)/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCJQVAXDLWGR-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-Naphthalen-1-ylcyclopropane-1-carboxylic acid | |
CAS RN |
1418228-06-4 |
Source


|
| Record name | rac-(1R,2R)-2-(naphthalen-1-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

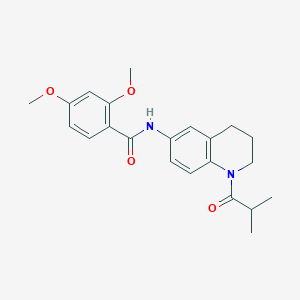
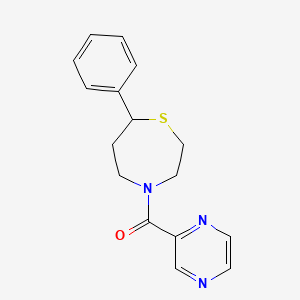
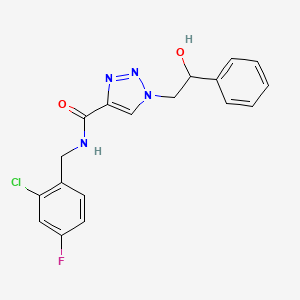
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2377870.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

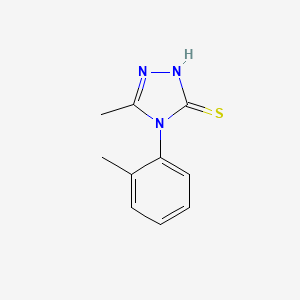
![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)

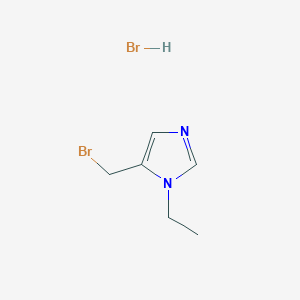
![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)

